molecular formula C7H11N3 B2417840 (4-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS No. 1781192-05-9

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine

Cat. No. B2417840
CAS RN: 1781192-05-9
M. Wt: 137.186
InChI Key: RVPCCFVGEIKVOK-UHFFFAOYSA-N
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Description

“(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the CAS Number: 1781192-05-9 . It has a molecular weight of 137.18 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is “(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” and its InChI code is "1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)" . This indicates that the compound contains a cyclopropyl group attached to a pyrazol ring, which is further attached to a methanamine group.


Physical And Chemical Properties Analysis

“(4-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a powder with a molecular weight of 137.18 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Idiopathic Pulmonary Fibrosis (IPF) Treatment

(4-cyclopropyl-1H-pyrazol-3-yl)methanamine: has been investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease with limited therapeutic options. Researchers have identified discoidin domain receptors (DDRs) as promising targets for anti-fibrosis therapy. Specifically, compound 47, a derivative of this compound, exhibits potent DDR1/2 inhibitory activities, low toxicity, favorable pharmacokinetics, and reliable in vivo anti-fibrosis efficacy . IPF patients urgently need effective therapeutics, and this compound shows promise in addressing this unmet medical need.

DDR Inhibition for Fibrosis

The discovery of compound 47 highlights the role of DDRs in fibrosis. By selectively inhibiting DDR1 and DDR2, it avoids interference with unrelated kinases (such as RET, AXL, and ALK). This specificity enhances its therapeutic potential for fibrotic diseases, including IPF .

Structural Modifications and Selectivity

Researchers have carried out extensive structure modifications to enhance the selectivity of DDR inhibitors. Compound 47, derived from (4-cyclopropyl-1H-pyrazol-3-yl)methanamine , demonstrates improved selectivity by avoiding off-target kinases. This optimization process contributes to its efficacy and safety profile .

Pharmacokinetic Properties

Compound 47 exhibits favorable pharmacokinetic properties, making it suitable for further drug development. Its bioavailability, distribution, metabolism, and elimination characteristics have been thoroughly evaluated .

In Vivo Efficacy

Preclinical studies have demonstrated the anti-fibrotic efficacy of compound 47 in animal models. Its ability to mitigate fibrosis in vivo underscores its potential as a therapeutic candidate for IPF .

Promising Drug Target

Overall, discoidin domain receptors represent a promising class of drug targets for fibrotic diseases. The discovery of compound 47 validates their importance and provides hope for improved IPF treatments .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(4-cyclopropyl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-7-6(4-9-10-7)5-1-2-5/h4-5H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCCFVGEIKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781192-05-9
Record name (4-cyclopropyl-1H-pyrazol-3-yl)methanamine
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